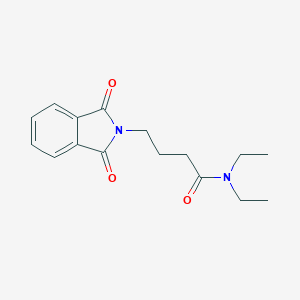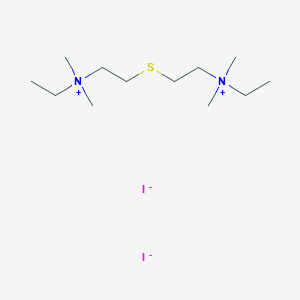
5-Methylbenzoxazole
Übersicht
Beschreibung
5-Methylbenzoxazole is a chemical compound with the molecular formula C8H7NO . It is a member of the benzoxazoles, which are organic compounds containing a benzene ring fused to an imidazole ring .
Synthesis Analysis
Benzoxazole derivatives, including 5-Methylbenzoxazole, have been synthesized using various methods . One common method involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid . Other synthetic methodologies for benzoxazole include using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .
Molecular Structure Analysis
The molecular weight of 5-Methylbenzoxazole is 133.15 . It is a bicyclic planar molecule .
Chemical Reactions Analysis
Benzoxazole derivatives have been used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
5-Methylbenzoxazole has been found to be a key component in the development of various pharmaceutical drugs . It has been used in the synthesis of a series of aryl, heteroaryl, and drug-like electrophiles relevant to pharmaceutical applications .
Antimicrobial Activity
Benzoxazole derivatives, including 5-Methylbenzoxazole, have demonstrated significant antimicrobial activity . They have been tested against a variety of bacterial strains such as Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and fungal strains like Candida albicans and Aspergillus niger .
Anticancer Activity
Certain benzoxazole derivatives have shown promising anticancer activity. In vitro anticancer activity was determined using the Human colorectal carcinoma (HCT116) cancer cell line . Some compounds showed better anticancer activity compared to the standard drug 5-fluorouracil .
Anti-inflammatory Activity
Benzoxazole derivatives have been studied for their anti-inflammatory effects . This makes 5-Methylbenzoxazole a potential candidate for the development of new anti-inflammatory drugs.
Antifungal Activity
In addition to their antibacterial properties, benzoxazole derivatives have also been found to possess antifungal properties . They have been tested against fungal strains like Candida albicans and Aspergillus niger .
Antiparkinson Activity
Benzoxazole derivatives have been studied for their potential antiparkinson effects . This suggests that 5-Methylbenzoxazole could be used in the development of new drugs for Parkinson’s disease.
Inhibition of Hepatitis C Virus
Benzoxazole derivatives have been found to inhibit the Hepatitis C virus . This suggests that 5-Methylbenzoxazole could be a potential candidate for the development of new antiviral drugs.
Amyloidogenesis Inhibition
Benzoxazole derivatives have been studied for their ability to inhibit amyloidogenesis , which is the process by which amyloid proteins are produced. This suggests that 5-Methylbenzoxazole could be used in the development of new drugs for diseases like Alzheimer’s, which are characterized by the accumulation of amyloid proteins.
Safety and Hazards
Zukünftige Richtungen
Benzoxazole derivatives, including 5-Methylbenzoxazole, have gained a lot of importance in recent years due to their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Future research may focus on developing new synthetic strategies and exploring the wide range of biological activities of these compounds .
Wirkmechanismus
Target of Action
5-Methylbenzoxazole, a derivative of benzoxazole, is a compound that has been found to interact with various biological targets. Benzoxazole derivatives have been reported to exhibit a wide range of pharmacological activities such as antibacterial , antifungal , anticancer , anti-inflammatory , and more . .
Mode of Action
The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives have been reported to target a wide range of metabolic pathways and cellular processes in various disease pathologies .
Result of Action
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many compounds .
Eigenschaften
IUPAC Name |
5-methyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-2-3-8-7(4-6)9-5-10-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIAVBGIRDRQLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369305 | |
| Record name | 5-Methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylbenzoxazole | |
CAS RN |
10531-78-9 | |
| Record name | 5-Methylbenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10531-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical applications of 5-Methylbenzoxazole in materials science?
A1: 5-Methylbenzoxazole derivatives have shown promise as interfacial materials in organic solar cells (OSCs). Specifically, they can be incorporated between the zinc oxide layer and the active layer to enhance charge injection/extraction properties. This can lead to improved short-circuit current density (JSC) and power conversion efficiency (PCE). For example, a study demonstrated that incorporating 4-bis(5-phenyl-2-oxazolyl)benzene (E3), a 5-methylbenzoxazole derivative, as an interlayer in an inverted OSC architecture resulted in a significant increase in PCE, reaching 16.52%. []
Q2: How is 5-Methylbenzoxazole typically used in coordination chemistry?
A2: 5-Methylbenzoxazole can act as a ligand in coordination complexes with transition metals. For example, it can react with cobalt(II) chloride to form trans-Dichlorobis{2-[2-(4-methoxyphenyl)ethenyl]-5-methyl-1,3-benzoxazole-κN}cobalt(II). This complex features a slightly distorted tetrahedral geometry around the cobalt center, with two nitrogen atoms from two 5-methylbenzoxazole ligands and two chloride ions coordinating to the metal. []
Q3: Are there any known examples of 5-Methylbenzoxazole derivatives exhibiting biological activity?
A3: Yes, certain derivatives of 5-Methylbenzoxazole have been investigated for their potential antitumor activity. Studies have shown that some 2-(1-substituted-1H-[1,2,3]-triazol-4-methylthio)-5-methylbenzoxazole compounds demonstrate inhibitory activity against CDC25B, a key enzyme involved in cell cycle regulation. These findings suggest that further exploration of 5-Methylbenzoxazole derivatives could lead to the development of novel anticancer agents. []
Q4: Can 5-Methylbenzoxazole be used as a building block in organic synthesis?
A4: Absolutely. 5-Methylbenzoxazole serves as a versatile starting material for synthesizing various heterocyclic compounds. It can undergo reactions like cycloadditions with diphenylketen, leading to the formation of oxazinone derivatives. These adducts can further react with nucleophiles, offering diverse synthetic possibilities. [] Another example involves its reaction with diphenylacetyl chloride under basic conditions, which yields 2-isocyano-4-methylphenyl diphenylacetate, a compound with a rare easily accessible odorless isocyanide group. []
Q5: Are there established analytical methods for the detection and quantification of 5-Methylbenzoxazole and its derivatives?
A5: Yes, High-Performance Liquid Chromatography (HPLC) coupled with a diode array detector has proven effective in separating and quantifying 5-methylbenzoxazole isomers. This method offers good linearity and low detection limits, making it suitable for analyzing these compounds in various matrices. []
Q6: Have any allergic reactions been associated with 5-Methylbenzoxazole?
A6: While not extensively documented, there have been reports of allergic contact dermatitis linked to 2-phenyl-5-methylbenzoxazole, a derivative of 5-methylbenzoxazole. This highlights the importance of considering potential sensitization and allergenic properties when working with this compound and its derivatives, particularly in applications involving human exposure. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid](/img/structure/B76452.png)
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B76453.png)

![2-Isopropylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B76455.png)

![Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-](/img/structure/B76459.png)





